

MIV-247 supplier and purchasing information for research

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Compound of Interest

Compound Name: MIV-247

Cat. No.: B12424000

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MIV-247: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **MIV-247**, a selective inhibitor of Cathepsin S, for research and development purposes. This document outlines supplier and purchasing information, detailed experimental protocols, and the relevant signaling pathway, offering a comprehensive resource for investigators in the field of neuropathic pain and inflammation.

Core Compound Information

MIV-247 is a potent and selective inhibitor of Cathepsin S, a lysosomal cysteine protease implicated in the pathogenesis of various inflammatory conditions, including neuropathic pain. Its inhibitory activity is highly specific for Cathepsin S, making it a valuable tool for studying the role of this enzyme in disease models.

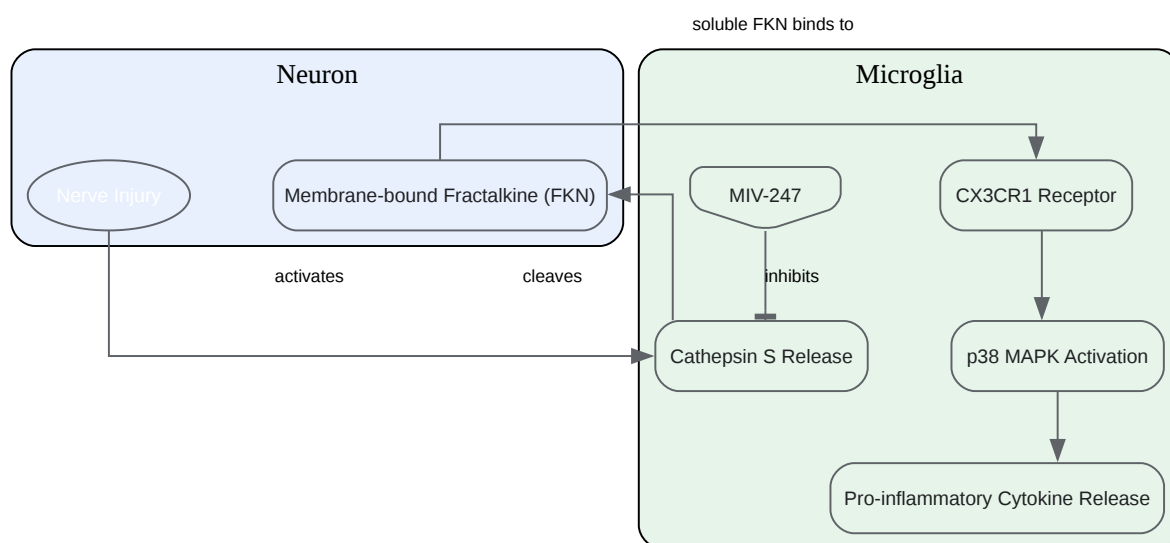
Supplier and Purchasing Information

For research purposes, **MIV-247** can be acquired from several specialized chemical suppliers. While pricing and availability are subject to change and often require direct inquiry, the following table summarizes key information from publicly available sources. It is recommended to contact the suppliers directly for the most current data and to request certificates of analysis.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Notes
GlpBio	GC31106	1352817-76-5	$C_{17}H_{24}F_3N_3O_4$	391.39 g/mol	For research use only. Not for human use.
DC Chemicals	DC21279	1352817-76-5	$C_{17}H_{24}F_3N_3O_4$	391.391 g/mol	For research use only.
AbMole BioScience	M28225	1352817-76-5	$C_{17}H_{24}F_3N_3O_4$	391.39 g/mol	For research use only. Not for human use.

Signaling Pathway of Cathepsin S in Neuropathic Pain

MIV-247 exerts its therapeutic potential by inhibiting Cathepsin S, which plays a critical role in the signaling cascade that leads to neuroinflammation and neuropathic pain. In the spinal cord, peripheral nerve injury leads to the activation of microglia, which then upregulate and release Cathepsin S. Extracellular Cathepsin S cleaves the transmembrane chemokine Fractalkine (FKN, also known as CX3CL1) on the surface of neurons, releasing its soluble ectodomain. This soluble FKN then binds to its receptor, CX3CR1, on the surface of microglia. This binding event activates intracellular signaling pathways, most notably the p38 MAPK pathway, leading to the production and release of pro-inflammatory cytokines and contributing to the maintenance of neuropathic pain.



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Cathepsin S signaling pathway in neuropathic pain.

Experimental Protocols

This section details key experimental methodologies for evaluating the efficacy of **MIV-247**.

In Vivo Efficacy in a Neuropathic Pain Model

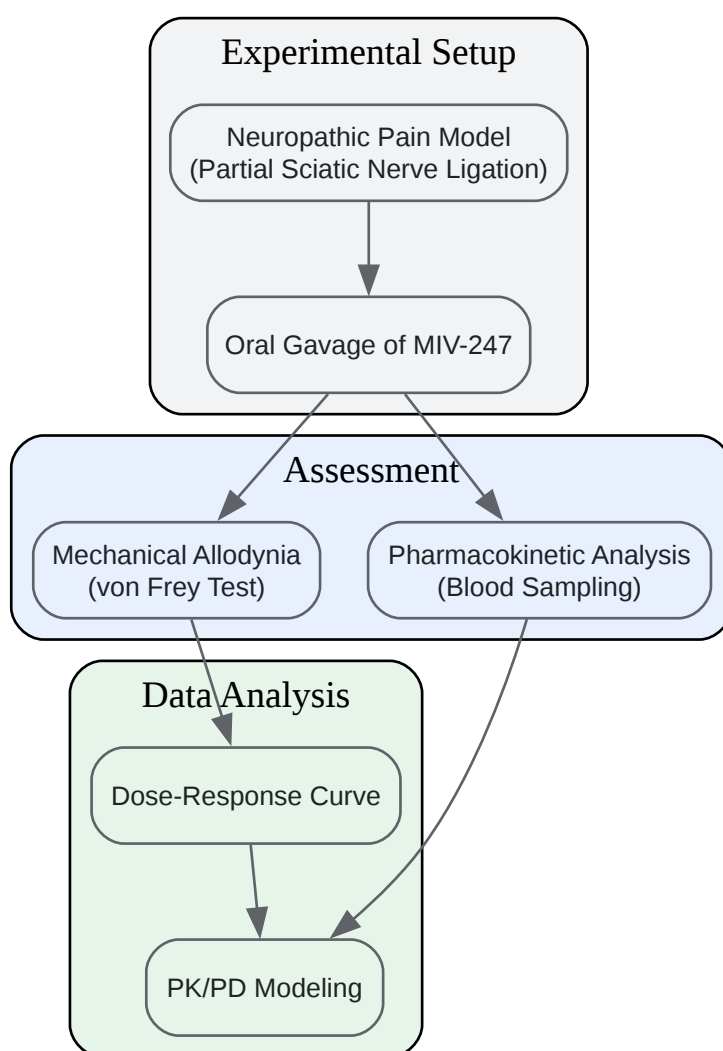
The following protocol is adapted from studies investigating the anti-allodynic effects of **MIV-247** in a mouse model of neuropathic pain.^[1]

Objective: To assess the ability of **MIV-247** to reverse mechanical allodynia in mice with partial sciatic nerve ligation.

Methodology:

- **Animal Model:** Induce neuropathic pain in mice via partial sciatic nerve ligation.

- Drug Administration: Administer **MIV-247** orally via gavage at doses ranging from 50 to 200 $\mu\text{mol/kg}$.
- Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-administration.
- Pharmacokinetic Analysis: Collect blood samples at specified time points (e.g., 15 min, 30 min, 1h, 2h, 3h, 5h, 7h) post-dose to determine plasma concentrations of **MIV-247**.
- Data Analysis: Analyze behavioral data to determine the dose-dependent reversal of mechanical allodynia. Correlate pharmacokinetic data with pharmacodynamic effects.



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In vivo experimental workflow for **MIV-247** efficacy testing.

In Vitro Cathepsin S Inhibition Assay

To determine the inhibitory potency (e.g., IC_{50} or K_i) of **MIV-247** against Cathepsin S, a fluorometric activity assay can be employed. Several commercial kits are available for this purpose. The following is a generalized protocol.

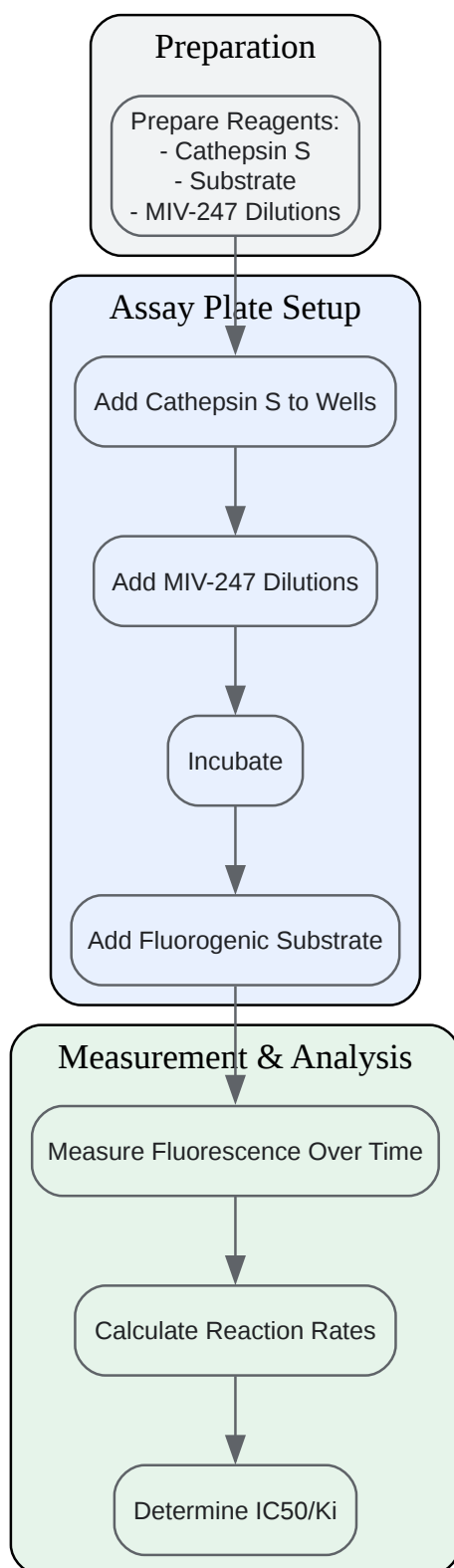
Objective: To quantify the in vitro inhibitory activity of **MIV-247** on Cathepsin S.

Methodology:

- Reagents:
 - Recombinant human Cathepsin S
 - Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)
 - Assay buffer
 - **MIV-247** at various concentrations
 - Positive control inhibitor (optional)
 - 96-well black microplate
- Assay Procedure:
 - Prepare serial dilutions of **MIV-247** in assay buffer.
 - In a 96-well plate, add Cathepsin S enzyme to each well.
 - Add the **MIV-247** dilutions to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
 - Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate, e.g., ~400 nm/~505 nm for

AFC).

- Data Analysis:
 - Calculate the rate of reaction for each inhibitor concentration.
 - Plot the reaction rate as a function of the **MIV-247** concentration.
 - Fit the data to a suitable inhibition model to determine the IC_{50} value. The K_i value can be calculated from the IC_{50} using the Cheng-Prusoff equation, provided the substrate concentration and K_m are known.



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In vitro Cathepsin S inhibition assay workflow.

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References

- 1. Targeting lysosomal cysteine protease cathepsin S reveals immunomodulatory therapeutic strategy for oxaliplatin-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
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